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Compound of Interest

Compound Name: Rilpivirine Hydrochloride

Cat. No.: B1679339

Introduction

The development of long-acting injectable (LAI) formulations for antiretroviral drugs is a
significant step forward in the management of Human Immunodeficiency Virus (HIV) infection.
These formulations can improve patient adherence and, consequently, therapeutic outcomes
by reducing dosing frequency from daily oral tablets to weekly or monthly injections.[1]
Poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer, is an
excellent candidate for creating sustained-release drug delivery systems.[2][3] Encapsulating
rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI)[4][5], within PLGA
microspheres allows for the gradual release of the drug over an extended period, maintaining
therapeutic concentrations in the plasma.[1][6]

Rationale for Use

PLGA is a copolymer approved by the FDA for therapeutic use due to its excellent
biocompatibility and biodegradability.[2][3] It degrades in the body into lactic acid and glycolic
acid, which are natural metabolites. The degradation rate of PLGA, and thus the drug release,
can be tailored by altering the ratio of lactic to glycolic acid, the polymer's molecular weight,
and its end-group chemistry.[7] Rilpivirine-loaded PLGA microspheres are designed to be
administered intramuscularly, forming a depot at the injection site from which the drug is slowly
released.[5] This approach has been shown to provide sustained drug release for weeks to
months.[8][9]
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Key Formulation and Release Characteristics

The preparation of rilpivirine-loaded PLGA microspheres can be achieved through various
methods, with microfluidic technology offering precise control over particle size and distribution,
leading to uniform, monodisperse microspheres.[6][9] This is an advancement over traditional
emulsification methods which often produce a wide range of sizes.[6] Key parameters that
influence the final product include the drug-to-polymer ratio and the manufacturing process
variables, which in turn affect encapsulation efficiency and the drug release profile.[6]

The in vitro release of rilpivirine from PLGA microspheres typically exhibits a biphasic pattern:
an initial small burst release followed by a prolonged period of sustained release.[6][10] The
initial burst is attributed to the drug adsorbed on the microsphere surface, while the subsequent
sustained release is governed by drug diffusion through the polymer matrix and polymer
degradation.[3][10] Studies have shown that rilpivirine-loaded PLGA microspheres can exhibit
continuous drug release with a minimal burst effect, releasing less than 30% of the
encapsulated drug over 48 days.[6]

Data Summary

Table 1. Formulation Parameters and Physicochemical Characteristics of Rilpivirine-PLGA

Microspheres
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Method of
Parameter Value/Range . Reference
Preparation
Polymer PLGA Microfluidics [6]
Drug Rilpivirine Microfluidics [6]
) 2% PLGA in ethyl ] o
Organic Phase Microfluidics [6]
acetate
2% Polyvinyl Alcohol ) o
Aqueous Phase Microfluidics [6]
(PVA)
Particle Size 20 - 67 pm Microfluidics [6]
Spherical, smooth, Scanning Electron
Morphology [6]

dense surface

Microscopy (SEM)

Encapsulation

Efficiency

> 90%

High-Performance

Liquid

[6]

Chromatography

(HPLC)

Table 2: In Vitro Release Characteristics of Rilpivirine from PLGA Microspheres

Time Point

Cumulative
Release (%)

Release
Medium

Conditions Reference

Initial Burst (First

0.15 M PBS (pH

37°C, continuous

~2% 7.4) with 2% . [6]
few days) shaking
Tween 20
0.15 M PBS (pH _
] 37°C, continuous
48 Days < 30% 7.4) with 2% _ [6]
shaking
Tween 20
Experimental Protocols
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Protocol 1: Preparation of Rilpivirine-Loaded PLGA
Microspheres using the Oil-in-Water (o/w) Emulsion-
Solvent Evaporation Method

This protocol is a standard method for preparing PLGA microspheres.[10]

e Preparation of Organic Phase: Dissolve 300 mg of PLGA and 60 mg of rilpivirine

hydrochloride in 15 mL of a suitable organic solvent mixture, such as
dichloromethane:methanol (9:1 v/v).[10]

» Emulsification: Inject the organic phase into 300 mL of an aqueous solution containing a
surfactant, typically 0.2% polyvinyl alcohol (PVA), while homogenizing at a controlled speed
(e.g., 2,800 rpm) for 1 minute to form an oil-in-water emulsion.[10]

e Solvent Evaporation: Stir the resulting emulsion at room temperature (24-27°C) for
approximately 3 hours to allow the organic solvent to evaporate, leading to the hardening of
the microspheres.[10]

e Washing and Collection: Centrifuge the microsphere suspension at 1,500 rpm for 3 minutes.
Discard the supernatant and wash the microspheres three times with distilled water to
remove residual PVA and unencapsulated drug.[10]

» Lyophilization: Freeze the washed microspheres at -75°C and then lyophilize for 48 hours to
obtain a dry powder.[10] Store the lyophilized microspheres at a low temperature in a
desiccator.

Protocol 2: Characterization of Microspheres

A. Determination of Drug Loading and Encapsulation Efficiency
» Accurately weigh a specific amount (e.g., 10 mg) of the lyophilized microspheres.

o Dissolve the microspheres in a suitable solvent that dissolves both the polymer and the drug
(e.g., Dimethyl sulfoxide (DMSO) or 1N NaOH).[2][11]

« Dilute the solution with an appropriate mobile phase or buffer to a known volume.
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e Filter the solution through a 0.22 um syringe filter.
e Analyze the concentration of rilpivirine in the filtrate using a validated HPLC method.[6]

o Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following
formulas:

o DL (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
o EE (%) = (Actual drug loading / Theoretical drug loading) x 100
B. Particle Size and Morphology Analysis

e Mount a small sample of the lyophilized microspheres onto an aluminum stub using double-
sided carbon tape.

e Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

» Observe the morphology and surface characteristics of the microspheres using a Scanning
Electron Microscope (SEM).[6][10] The images will reveal the shape, surface texture (smooth
or porous), and degree of aggregation of the microspheres.[6]

C. In Vitro Drug Release Study

o Accurately weigh a specified amount of rilpivirine-loaded microspheres and place them into a
vessel containing a known volume (e.g., 50 mL) of release medium. The release medium
should ensure sink conditions; for the poorly soluble rilpivirine, a phosphate-buffered saline
(PBS, pH 7.4) containing a solubilizing agent like 2% w/v Tween® 20 is suitable.[6]

 Incubate the vessels in a shaking water bath at 37°C with continuous agitation.[6]

o At predetermined time intervals (e.g., 1, 3, 5, 7, and 24 hours, and then daily), withdraw a
sample (e.g., 600 pL) of the release medium.[6]

» Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium
to maintain a constant volume and sink conditions.
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» Analyze the concentration of rilpivirine in the collected samples using a validated HPLC
method.[6]

e Plot the cumulative percentage of drug released versus time to obtain the in vitro release
profile.

Protocol 3: High-Performance Liquid Chromatography
(HPLC) for Rilpivirine Quantification

This is a representative HPLC method based on published literature.[6]

Column: C18 reverse-phase column.

» Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFAin
acetonitrile).[6]

o Gradient: Start with 10% B, increasing to 60% B over 25 minutes.[6]
e Flow Rate: 1.0 mL/min.[6]

e Column Temperature: 35°C.[6]

e Injection Volume: 20 pL.[6]

e Detection: UV spectrophotometer at 280 nm.[6]

e Quantification: Determine the concentration based on a standard curve of known rilpivirine
concentrations.[6]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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